molecular formula C9H21O4V B011127 Vanadium(V) oxytriisopropoxide CAS No. 5588-84-1

Vanadium(V) oxytriisopropoxide

Cat. No.: B011127
CAS No.: 5588-84-1
M. Wt: 247.23 g/mol
InChI Key: JOUSPCDMLWUHSO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Triisopropoxyvanadium(V) oxide can be synthesized through the reaction of vanadium(V) oxide with isopropanol. The reaction typically occurs under an inert atmosphere to prevent moisture from affecting the process. The reaction conditions include a temperature range of 80-82°C under reduced pressure (2 mmHg) .

Industrial Production Methods

In industrial settings, the production of triisopropoxyvanadium(V) oxide involves the use of high-purity vanadium(V) oxide and isopropanol. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The final product is then purified through distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Triisopropoxyvanadium(V) oxide undergoes various types of chemical reactions, including:

    Oxidation: It can act as an oxidizing agent in organic synthesis.

    Reduction: It can be reduced to lower oxidation states of vanadium.

    Substitution: It can undergo substitution reactions with other ligands[][3].

Common Reagents and Conditions

Common reagents used in reactions with triisopropoxyvanadium(V) oxide include:

Major Products Formed

The major products formed from reactions involving triisopropoxyvanadium(V) oxide include:

Scientific Research Applications

Triisopropoxyvanadium(V) oxide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • Vanadium(V) trichloride oxide
  • Vanadium(V) triethoxide oxide
  • Vanadium(V) tri-n-propoxide oxide

Uniqueness

Triisopropoxyvanadium(V) oxide is unique due to its high catalytic activity and selectivity in various chemical reactions. Its ability to form stable oxovanadium complexes with ethoxide and acetylacetonate ligands makes it a valuable compound in both research and industrial applications .

Biological Activity

Vanadium(V) oxytriisopropoxide (VTIP), an organovanadium compound, has garnered interest in various fields, particularly due to its biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of VTIP, exploring its mechanisms of action, effects on cellular systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the molecular formula C9H21O4VC_9H_{21}O_4V and a molecular weight of 244.2 g/mol. In this compound, vanadium is in the +5 oxidation state, coordinated with one oxo group and three isopropoxide ligands. This coordination results in a stable complex that is sensitive to air and moisture, necessitating careful handling and storage under inert conditions .

Oxidative Stress and Lipid Peroxidation

Vanadium compounds, including VTIP, are known to induce oxidative stress by generating reactive oxygen species (ROS). The production of ROS can lead to lipid peroxidation (LPO), a process that damages cellular membranes and alters cellular functions. Studies indicate that vanadium can either exacerbate oxidative damage or exhibit protective effects depending on its concentration and the specific vanadium species involved .

  • Lipid Peroxidation Mechanism : LPO involves the oxidation of polyunsaturated fatty acids, leading to the formation of free radicals and secondary products that can further propagate oxidative damage. The balance between ROS production and antioxidant defenses is crucial in determining the overall impact of vanadium compounds on cellular health .

Cytotoxicity and Cell Viability

In vitro studies have demonstrated that VTIP exhibits cytotoxic properties. For instance, research involving organometallic polymers incorporating VTIP showed significant toxicity towards various cell lines. The cytotoxicity was attributed to the leaching of vanadium from the polymer matrix, which resulted in decreased cell viability as measured by MTT assays .

1. Vanadium Compounds and Antioxidant Defense

A notable study highlighted that treatment with certain vanadium complexes could enhance glutathione levels in adipose tissue, suggesting a potential role in antioxidant defense mechanisms. This duality—where vanadium can act both as an oxidative agent and an antioxidant—underscores the complexity of its biological interactions .

2. Cytotoxic Effects in 3D Printed Biomaterials

Research on hybrid organometallic polymer-based biomaterials revealed that while polymers incorporating aluminum and titanium exhibited low toxicity, those containing VTIP were cytotoxic. This finding emphasizes the need for careful evaluation of vanadium-containing materials in biomedical applications .

Summary of Biological Activities

Biological Activity Effect Mechanism
Oxidative Stress InductionIncreased ROS productionLipid peroxidation leading to cellular damage
CytotoxicityDecreased cell viabilityLeaching of vanadium ions from polymer matrices
Antioxidant PotentialEnhanced glutathione levelsModulation of antioxidant defense mechanisms

Properties

IUPAC Name

oxovanadium;propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C3H8O.O.V/c3*1-3(2)4;;/h3*3-4H,1-2H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUSPCDMLWUHSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O.CC(C)O.CC(C)O.O=[V]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H24O4V
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60904393
Record name Vanadyl triisopropoxide
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Molecular Weight

247.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name Vanadium(V) triisopropoxide oxide
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CAS No.

5588-84-1
Record name Vanadium, oxotris(2-propanolato)-, (T-4)-
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Record name Vanadium, oxotris(2-propanolato)-, (T-4)-
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Record name Vanadyl triisopropoxide
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Record name Oxotris(propan-2-olato)vanadium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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